This compound can be sourced from various chemical databases and research literature. It is classified as a pyridine derivative and an aromatic amine, which are known for their diverse biological activities. The IUPAC name reflects its structure, indicating the positions of the functional groups on the aromatic rings.
The synthesis of N1-(4-Pyridinyl)-1,3-benzenediamine can be achieved through several methods:
N1-(4-Pyridinyl)-1,3-benzenediamine features a biphenyl structure where one of the phenyl rings is substituted with a pyridine group. The molecular formula is .
Nc1ccc(cc1)N-c2ccncc2.N1-(4-Pyridinyl)-1,3-benzenediamine participates in various chemical reactions typical for amines:
The mechanism of action for N1-(4-Pyridinyl)-1,3-benzenediamine in biological systems often involves its interaction with specific receptors or enzymes:
Quantitative structure-activity relationship (QSAR) studies provide insights into how structural modifications affect biological activity.
N1-(4-Pyridinyl)-1,3-benzenediamine has several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9